CID 78066303
Description
Based on contextual references, CID identifiers are typically used to classify compounds in databases for research purposes, such as drug discovery, metabolic studies, or environmental chemistry . For example, CID 78066303 may belong to a class of organic compounds analyzed via GC-MS (Gas Chromatography-Mass Spectrometry) or vacuum distillation, as seen in similar studies on essential oils or bioactive molecules . However, the absence of direct structural data in the evidence limits a definitive characterization.
Properties
Molecular Formula |
Ga2Sm |
|---|---|
Molecular Weight |
289.8 g/mol |
InChI |
InChI=1S/2Ga.Sm |
InChI Key |
FQZNRKDAGGFGAV-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Sm] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78066303 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of organic reactions, which may involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Reaction Conditions: The reaction conditions for the synthesis of this compound are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
CID 78066303 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and analogs of this compound.
Scientific Research Applications
CID 78066303 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, catalysis, and material science research.
Biology: In biological research, this compound is studied for its interactions with biomolecules, cellular pathways, and potential therapeutic effects.
Medicine: The compound is investigated for its potential use in drug development, particularly for its pharmacological properties and mechanism of action.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of CID 78066303 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on CID 78066303 is sparse, comparisons can be inferred through methodologies and analogous compounds referenced in the evidence:
Structural Analogues
- Taurocholic Acid (CID 6675) and Taurolithocholic Acid (CID 439763) : These bile acid derivatives share steroidal backbones and sulfation patterns, which are critical for substrate recognition in metabolic pathways. Structural overlays (as shown in ) suggest that orientation of the steroid nucleus and functional groups (e.g., sulfates) dictate biological activity. This compound may exhibit similar steroidal features if it belongs to this class .

- Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092) : These marine toxins feature polyketide scaffolds with methyl and hydroxyl substitutions. If this compound is a polyketide or alkaloid, its bioactivity (e.g., cytotoxicity) could parallel oscillatoxins, though substituent positions would determine potency .

Functional Analogues
- Betulin (CID 72326) and Betulinic Acid (CID 64971): These triterpenoids are known for antiviral and anticancer properties. Functional similarity to this compound might involve shared mechanisms like enzyme inhibition (e.g., cytochrome P450) or membrane disruption, depending on its polarity and solubility .
- Ginkgolic Acid 17:1 (CID 5469634): A phenolic compound with antimicrobial activity. If this compound contains aromatic rings or long alkyl chains, it may exhibit similar surfactant-like behavior or protein denaturation effects .
Data Tables
Table 1: Structural and Functional Properties of this compound and Analogues
*Note: Structural classification of this compound requires further experimental validation.
Table 2: Comparative Bioactivity Metrics
Research Findings and Limitations
- Analytical Challenges : this compound’s characterization relies on advanced techniques like GC-MS and vacuum distillation, which separate and quantify volatile fractions . However, without spectral data (e.g., NMR or HRMS), structural elucidation remains incomplete.
- Biological Relevance : If this compound is a steroidal or polyketide derivative, its bioactivity may align with compounds like taurocholic acid or oscillatoxins, but substituent variations could alter toxicity or efficacy .
- Data Gaps : The evidence lacks explicit pharmacological or synthetic data for this compound. Future studies should prioritize structural determination via X-ray crystallography and in vitro assays to validate hypothetical comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


